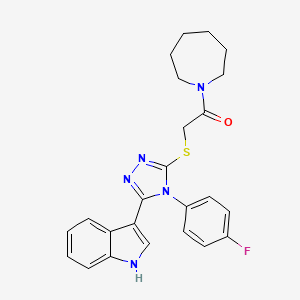
1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex triazole derivatives, similar to the target compound, often involves multistep reactions, including propargylation followed by click chemistry. For instance, a related synthesis process has been described for producing novel triazole compounds with antimicrobial activity, starting from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and proceeding through propargylation and click reactions (Nagamani et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. For example, the structure of a closely related compound was confirmed through single crystal XRD analysis, highlighting the importance of these techniques in understanding the spatial arrangement of atoms within the molecule (Govindhan et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives often involves interactions with various biological targets. The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and their subsequent analysis can provide insights into the reactivity and potential biological interactions of such compounds (Liu et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of chemical compounds under various conditions. Techniques like TGA and DSC are employed to analyze the thermal stability, providing essential data for practical applications and handling (Govindhan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Biological Activity
- An efficient synthesis process for an NK(1) receptor antagonist, highlighting the potential for creating targeted therapies for various conditions, including nausea and vomiting associated with chemotherapy (Brands et al., 2003).
- Synthesis and antimicrobial activity of novel triazolyl compounds, indicating the chemical framework's potential in developing new antimicrobial agents (Nagamani et al., 2018).
Anticonvulsant and Anticancer Properties
- The synthesis of indole and triazine derivatives with significant anticonvulsant activity, suggesting a pathway for developing new epilepsy treatments (Ahuja & Siddiqui, 2014).
- Investigating a synthesized compound for cytotoxic studies and binding analysis, providing a foundation for exploring new cancer therapies (Govindhan et al., 2017).
Heterocycle Construction and Chemical Analysis
- A phosphine-mediated method for constructing oxazepines and oxazines, essential for synthesizing biologically active heterocycles (François-Endelmond et al., 2010).
- Synthesis and characterization of novel bioactive molecules, demonstrating the potential of such compounds as antioxidants and antimicrobial agents (Gopi et al., 2016).
Novel Synthetic Approaches and Applications
- Development of organocatalytic synthesis for triazoles, highlighting innovative approaches to constructing pharmacologically relevant molecules (Ramachary et al., 2015).
- Exploration of fluoroalkyl-containing carbonyl compounds in synthesizing heterocycles, indicating the role of such molecules in creating diverse pharmacological agents (Pashkevich et al., 1998).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-17-9-11-18(12-10-17)30-23(20-15-26-21-8-4-3-7-19(20)21)27-28-24(30)32-16-22(31)29-13-5-1-2-6-14-29/h3-4,7-12,15,26H,1-2,5-6,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOXQZOEASWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
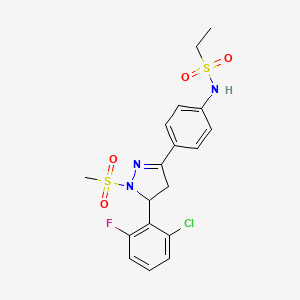
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
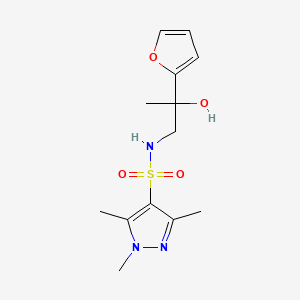

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)

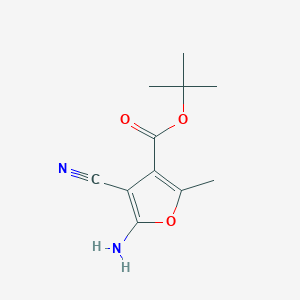

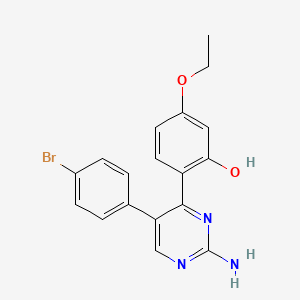
![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)
